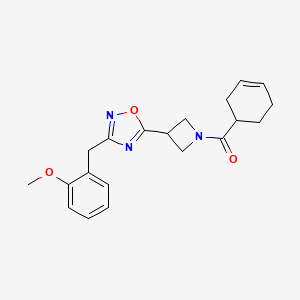![molecular formula C19H22N2O2S2 B2758300 4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 893790-43-7](/img/structure/B2758300.png)
4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-thiadiazine 1,1-dioxides are a class of compounds that have been synthesized and studied for their potential biological activities . They are typically synthesized using various starting materials and reaction conditions .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of certain sulfonamides with heterocyclic methyl carbimidates . The intermediates in the reaction are often substituted amidines .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the reaction of certain derivatives with hydrazonoyl chloride derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined using various analytical techniques .Aplicaciones Científicas De Investigación
Pharmacological Relevance
- Benzothiazine 1,1-dioxides, which include compounds like 4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, are identified for their pharmacological relevance. They hold potential in biological, medicinal, and industrial applications (Fülöpová et al., 2015).
Molecular Synthesis and Reactions
- Innovative methods for the synthesis of cyclic sulfonamides, including derivatives of 2H-benzo[e][1,2]thiazine 1,1-dioxides, have been developed. These methods involve Diels-Alder reactions, contributing to the creation of novel cyclic sulfonamides (Greig et al., 2001).
- A new family of benzyl derivatives of benzothiadiazine 2,2-dioxides has been synthesized, showing inhibitory properties against PDE 7, a target for treating T-cell-dependent disorders (Martínez et al., 2000).
Antimicrobial and Antioxidant Properties
- Novel biologically active derivatives of 2H-benzo[e][1,2]thiazine, including 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, have been synthesized with preliminary evaluations indicating their antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).
- Some benzimidazole derivatives, including 2H-benzo[e][1,2]thiazine derivatives, showed significant effects on lipid peroxidation in rat liver, indicating potential antioxidant properties (Kuş et al., 2004).
Catalytic Applications
- Derivatives of 2H-benzo[e][1,2,4]thiadiazine have been used as catalysts in the synthesis of various organic compounds, demonstrating their utility in organic synthesis (Khazaei et al., 2015).
Anticancer Potential
- Novel benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, based on the scaffold of 2H-benzo[e][1,2,4]thiadiazines, have been synthesized and tested for anticancer activities. These compounds exhibited moderate to good inhibitory activity against various cancer cell lines (Kamal et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-butyl-3-[(4-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-4-13-21-17-7-5-6-8-18(17)25(22,23)20-19(21)24-14-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTXZHQUIYPVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2758219.png)


![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2758224.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2758227.png)


![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2758233.png)



![N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2758239.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2758240.png)